molecular formula C10H15N5O B8657200 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide

Cat. No. B8657200
M. Wt: 221.26 g/mol
InChI Key: BJOZDBMRXLTJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxamide

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C10H15N5O/c1-14-4-6-15(7-5-14)9-3-2-8(10(11)16)12-13-9/h2-3H,4-7H2,1H3,(H2,11,16)

InChI Key

BJOZDBMRXLTJDG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloropyridazine-3-carboxamide (0.315 g, 2 mmol) and 1-methylpiperazine (0.555 ml, 5.00 mmol) were suspended in 2-propanol (2.000 ml) and sealed into a microwave tube. The reaction was heated to 130° C. for 30 mins in the microwave reactor and cooled to ambient temperature. The resulting precipitate was collected by filtration, washed with 2-propanol (10 mL) and dried under vacuum to afford 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxamide (0.333 g, 75%) as a white solid, which was used without further purification. A sample (100 mg) of the crude product was purified by preparative LCMS using decreasingly polar mixtures of water (containing 1% NH3) and MeCN as eluents. Fractions containing the desired compound were evaporated to dryness to afford 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxamide (54 mg) as a white solid.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
0.555 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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